molecular formula C21H37NO2 B12446355 [4'-Butyl-1,1'-bi(cyclohexyl)-4-yl](morpholin-4-yl)methanone

[4'-Butyl-1,1'-bi(cyclohexyl)-4-yl](morpholin-4-yl)methanone

Cat. No.: B12446355
M. Wt: 335.5 g/mol
InChI Key: PDNKYVJUVFPRRA-UHFFFAOYSA-N
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Description

4’-Butyl-1,1’-bi(cyclohexyl)-4-ylmethanone: is a complex organic compound with a unique structure that includes a butyl group, a bi(cyclohexyl) moiety, and a morpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Butyl-1,1’-bi(cyclohexyl)-4-ylmethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bi(cyclohexyl) core, the introduction of the butyl group, and the attachment of the morpholinyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4’-Butyl-1,1’-bi(cyclohexyl)-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4’-Butyl-1,1’-bi(cyclohexyl)-4-ylmethanone has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4’-Butyl-1,1’-bi(cyclohexyl)-4-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4’-Butyl-1,1’-bi(cyclohexyl)-4-ol: This compound has a similar bi(cyclohexyl) core but differs in the functional groups attached.

    4’-Butyl-1,1’-bi(cyclohexyl)-4-carboxylic acid: This compound also shares the bi(cyclohexyl) core but has a carboxylic acid group instead of the morpholinyl group.

Uniqueness

The uniqueness of 4’-Butyl-1,1’-bi(cyclohexyl)-4-ylmethanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinyl group, in particular, may enhance its interactions with biological targets and influence its reactivity in chemical reactions.

Properties

Molecular Formula

C21H37NO2

Molecular Weight

335.5 g/mol

IUPAC Name

[4-(4-butylcyclohexyl)cyclohexyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C21H37NO2/c1-2-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21(23)22-13-15-24-16-14-22/h17-20H,2-16H2,1H3

InChI Key

PDNKYVJUVFPRRA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(CC2)C(=O)N3CCOCC3

Origin of Product

United States

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